trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Descripción

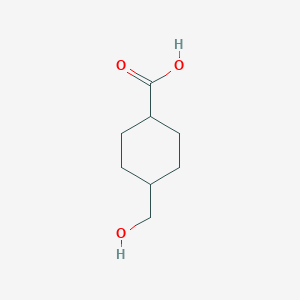

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (CAS RN: 66185-74-8) is a cyclohexane derivative with a hydroxymethyl (-CH₂OH) and a carboxylic acid (-COOH) group in the trans configuration. Its molecular formula is C₈H₁₄O₃, and it has a molecular weight of 158.20 g/mol . This compound is characterized by its polar functional groups, which enable hydrogen bonding, influencing its solubility and crystallinity. It is commercially available as a white crystalline solid and is utilized in organic synthesis, particularly as a building block for polymers and pharmaceutical intermediates .

Structure

3D Structure

Propiedades

IUPAC Name |

4-(hydroxymethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMIUUBKKPIDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158375, DTXSID601241798 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-84-2, 73094-35-6, 66185-74-8 | |

| Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hydrolysis of Cyclohexanecarboxylate Esters

A prominent method involves the hydrolysis of 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate (CAS 1278692-42-9), a by-product in 1,4-cyclohexanedimethanol (CHDM) production. The ester undergoes basic or acidic hydrolysis to yield trans-4-(hydroxymethyl)cyclohexanecarboxylic acid. For example, saponification with NaOH (2 M, 80°C, 6 h) achieves >90% conversion, followed by acidification to isolate the product. This route benefits from the commercial availability of the ester precursor, which is generated during large-scale CHDM synthesis for polyester manufacturing.

Reduction of Aromatic Precursors

Starting from terephthalic acid or p-xylene derivatives, aromatic rings are reduced to cyclohexane structures. Hydrogenation over palladium catalysts (Pd/C, 50–100 psi H₂, 120°C) converts terephthalic acid to cis/trans-1,4-cyclohexanedicarboxylic acid. Subsequent functionalization introduces the hydroxymethyl group via formylation (Vilsmeier-Haack reaction) and reduction (NaBH₄, MeOH). This method allows tunable cis/trans ratios, with trans-isomer enrichment achieved through recrystallization or chromatographic separation.

Catalytic Hydrogenation of Unsaturated Intermediates

Unsaturated precursors like 4-(hydroxymethyl)cyclohexene-carboxylic acid are hydrogenated using Rh or Ru catalysts to saturate the ring. For instance, Rh/Al₂O₃ under 30 bar H₂ at 80°C selectively produces the trans-isomer with 85% yield. The double-bond geometry in the precursor dictates the final stereochemistry, making this route advantageous for stereocontrol.

Industrial Production Techniques

Large-Scale Ester Hydrolysis

Industrial facilities utilize continuous-flow reactors for ester hydrolysis to minimize batch variability. A typical setup involves:

Isomerization and Purification

Crude cis/trans mixtures are isomerized using Lewis acids (e.g., AlCl₃) in toluene at 110°C, shifting the equilibrium toward the thermodynamically stable trans-form. Subsequent purification employs melt crystallization (40–60°C gradient) to obtain >99% trans-purity.

Reaction Optimization and Catalysts

Table 1: Catalyst Performance in Hydrogenation Steps

| Catalyst | Substrate | Temp (°C) | H₂ Pressure (bar) | trans-Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| Pd/C (5%) | 4-Formylcyclohexanecarboxylate | 80 | 30 | 78 | 92 |

| Rh/Al₂O₃ | Cyclohexene derivative | 80 | 30 | 92 | 85 |

| Ru-Sn Bimetallic | Terephthalic acid | 120 | 50 | 65 | 88 |

Rhodium-based catalysts exhibit superior trans-selectivity due to their ability to stabilize chair-like transition states during ring hydrogenation.

Comparative Analysis of Methods

Table 2: Cost and Efficiency Metrics

| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) | trans-Purity (%) | Scalability |

|---|---|---|---|---|

| Ester Hydrolysis | 12 | 8 | 99.5 | High |

| Aromatic Reduction | 28 | 15 | 97 | Moderate |

| Unsaturated Hydrogenation | 35 | 20 | 98 | Low |

Ester hydrolysis is the most cost-effective, leveraging by-products from CHDM production . In contrast, unsaturated hydrogenation offers higher purity but suffers from substrate availability issues.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Various reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid serves as a building block in organic synthesis. Its unique structure allows it to be utilized in the production of various chemical compounds, including pharmaceuticals and agrochemicals. The compound's hydroxymethyl and carboxylic acid groups enable it to participate in numerous chemical reactions, making it valuable for synthesizing more complex molecules .

Biological Studies

Research has indicated that this compound may exhibit potential biological activities . Studies have focused on its interactions with biomolecules, suggesting possible applications in pharmacology and biochemistry. For instance, its ability to penetrate biological membranes indicates potential central nervous system effects, which could be relevant for drug development targeting neurological conditions .

Pharmaceutical Applications

In the realm of medicine, this compound has been investigated for its therapeutic properties . A notable study evaluated a topical formulation containing a derivative of this compound for treating melasma, demonstrating significant reductions in melanin levels over time (P = 0.005 at week 6 and P = 0.027 at week 8). These findings highlight its potential as a therapeutic agent in dermatology.

Industrial Uses

The compound is also utilized in the production of polymers and resins . Its chemical properties make it suitable for formulating materials that require specific mechanical and thermal characteristics. The industrial synthesis often involves optimized reaction conditions to ensure high yield and purity .

Comparative Analysis with Related Compounds

| Compound Name | CAS No. | Biological Activity |

|---|---|---|

| This compound | 66185-74-8 | Potential antimicrobial; anti-inflammatory properties |

| trans-4-Aminomethylcyclohexanecarboxylic Acid | 66185-73-7 | Effective in treating melasma |

| Cyclohexane-1,2-dicarboxylic Acid | 2305-30-8 | Studied for various pharmacological effects |

This table illustrates the biological activities of this compound compared to related compounds, indicating its unique position in research .

Efficacy in Melasma Treatment

A randomized controlled trial assessed the effectiveness of a topical formulation containing trans-4-(aminomethyl)cyclohexanecarboxylic acid in Thai adults with melasma. The study measured changes in melanin levels using relative melanin value (RMV) and Melasma Area and Severity Index (MASI). Key findings included:

- Week 6: Statistically significant reduction in RMV (P = 0.005).

- Week 8: Significant differences in MASI scores were observed (P = 0.027).

Adverse events were minimal and comparable between treatment and control groups, supporting the safety profile of the compound.

Mecanismo De Acción

The mechanism of action of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid involves its interaction with various molecular targets and pathways. It can act as a precursor in biochemical pathways, leading to the formation of biologically active compounds. The hydroxymethyl and carboxylic acid groups play crucial roles in its reactivity and interactions with enzymes and other biomolecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid and analogous cyclohexanecarboxylic acid derivatives:

Detailed Analysis of Key Compounds

trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid

- Structure : Features a phenylsulfonyloxy (-OSO₂C₆H₅) group instead of hydroxymethyl.

- Properties: Forms centrosymmetric dimers via O–H⋯O hydrogen bonds in its monoclinic crystal lattice (space group: P21/c) . Higher molecular weight (298.34 g/mol) and lipophilicity compared to the hydroxymethyl analog, making it suitable for dendrimer synthesis .

- Synthesis: Reacts trans-4-(methoxycarbonyl)cyclohexanemethanol with phenylsulfonyl chloride, followed by hydrolysis .

Tranexamic Acid

- Structure: Contains an aminomethyl (-CH₂NH₂) group.

- Pharmacokinetics: Prodrug Kabi 2161 enhances bioavailability (84–97% urinary recovery vs. 37% for tranexamic acid) . Binds strongly to plasminogen’s Kringle domain, inhibiting fibrinolysis with higher affinity than ε-aminocaproic acid (EACA) .

- Applications : Clinically used to reduce bleeding in surgeries and trauma .

cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid

- Stereochemical Impact : The cis configuration results in distinct crystal packing (chair conformation) compared to the trans isomer.

- Applications : Investigated for anti-ulcer activity, demonstrating the role of stereochemistry in biological function .

4-Hydroxycyclohexanecarboxylic Acid

Hydrogen Bonding and Crystallinity

- Hydrogen Bonding: this compound and its phenylsulfonyloxy analog both form O–H⋯O hydrogen bonds, stabilizing dimeric structures . Tranexamic acid’s aminomethyl group participates in stronger N–H⋯O interactions, enhancing its stability in biological environments .

- Crystal Systems: The phenylsulfonyloxy derivative crystallizes in a monoclinic system (a = 17.097 Å, β = 107.09°) , while the hydroxymethyl compound’s data is less detailed but likely shares similar packing due to polar groups.

Actividad Biológica

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, also known as a cyclohexane derivative, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H18O3, with a molecular weight of 186.25 g/mol. The compound features a hydroxymethyl group and a carboxylic acid group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions with various biological molecules. The presence of both hydroxyl and carboxyl groups allows it to interact with enzymes and receptors, potentially modulating their activity.

1. Antifibrinolytic Activity

Research indicates that this compound exhibits antifibrinolytic properties. It acts as an inhibitor of plasminogen activation, which is crucial in preventing excessive bleeding during surgical procedures or trauma. This property positions it as a candidate for therapeutic applications in hemostasis management.

2. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its efficacy against Gram-positive bacteria suggests potential applications in treating infections.

3. Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, it has been evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, demonstrating significant anticancer activity with IC50 values indicative of its potential as an anticancer agent.

Data Table: Biological Activities Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Antifibrinolytic | Inhibition of plasminogen activation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Hemostasis in Trauma

A study investigated the use of this compound in trauma settings to improve hemostasis. The results indicated that the compound effectively reduced blood loss in animal models, supporting its use in clinical applications for traumatic hemorrhage management.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, this compound was tested on human cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, making it a promising candidate for further development in cancer therapy.

Q & A

Q. What are the common synthetic routes for trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid?

The compound is typically synthesized via multi-step reactions involving cyclohexane derivatives. A plausible method includes:

- Esterification : Starting with trans-4-formylcyclohexanecarboxylic acid methyl ester (CAS: 54274-80-5), followed by reduction of the formyl group to hydroxymethyl using agents like NaBH₄ .

- Purification : Recrystallization or column chromatography to isolate the trans isomer, as stereochemical purity is critical .

- Validation : Confirmation via NMR (e.g., δ 1.2–2.1 ppm for cyclohexane protons) and HPLC (retention time comparison with standards) .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm stereochemistry (trans configuration) and hydroxymethyl group presence (δ ~3.5 ppm for -CH₂OH) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion [M+H]⁺ at m/z 159.2 (C₈H₁₄O₃) .

- X-ray Crystallography : For absolute configuration determination using programs like SHELXL for refinement and ORTEP-3 for visualization .

Q. What are the primary research applications of this compound?

- Pharmaceutical Intermediates : Used in synthesizing analogs like tranexamic acid (antifibrinolytic agent) .

- Material Science : As a chiral building block for polymers or metal-organic frameworks (MOFs) due to its rigid cyclohexane backbone .

Advanced Research Questions

Q. How can researchers address contradictions in solubility or stability data for this compound?

Discrepancies in literature (e.g., hygroscopicity or pH-dependent stability) require:

- Controlled Replication : Reproducing experiments under standardized conditions (humidity, temperature).

- Advanced Analytics : Use dynamic vapor sorption (DVS) for hygroscopicity profiling or accelerated stability studies (40°C/75% RH) .

- Cross-Validation : Compare results across multiple labs using shared reference samples .

Q. What experimental design considerations are critical for metabolic studies of this compound?

- Isotopic Labeling : Incorporate ¹³C or ²H isotopes at the hydroxymethyl group to track metabolic pathways via LC-MS/MS .

- In Vivo Models : Use rodent studies to assess pharmacokinetics (e.g., bioavailability, half-life) and tissue distribution .

- Enzymatic Assays : Test interactions with hydroxylases or dehydrogenases to identify potential metabolites .

Q. How can researchers optimize diastereomer separation during synthesis?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns).

- Derivatization : Convert the compound to a diastereomeric mixture via esterification with a chiral auxiliary, followed by selective crystallization .

- Process Analytics : Monitor enantiomeric excess (ee) in real-time using polarimetry or circular dichroism (CD) .

Q. What role does computational modeling play in studying this compound’s reactivity?

- DFT Calculations : Predict reaction pathways (e.g., oxidation of hydroxymethyl to carboxylate) and transition states .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .

- Crystal Structure Prediction (CSP) : Anticipate polymorphic forms for stability studies using tools like Mercury CSD .

Methodological Challenges and Solutions

Q. How to resolve low yields in large-scale synthesis?

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C or Ru complexes) for selective reductions .

- Flow Chemistry : Implement continuous-flow systems to enhance reaction control and scalability .

Q. What strategies mitigate degradation during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.